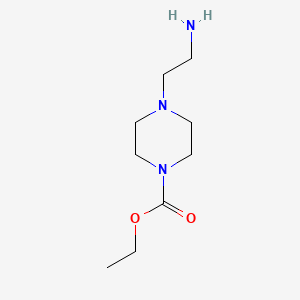

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate

Descripción general

Descripción

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate , also known as 4-N-(2-aminoethyl)-1-N-Boc-piperazine , is an organic compound. It falls within the class of piperazine derivatives. Here are some key points about this compound:

- Chemical Formula : C₁₁H₂₃N₃O₂

- Molecular Weight : 229.32 g/mol

- Appearance : It is a solid with a white to off-white color.

- Stability : Stable at room temperature, insoluble in water, but soluble in organic solvents such as ethanol and dichloromethane.

Synthesis Analysis

The synthesis of Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate involves several steps:

- Starting Material : Begin with piperazine as the initial substrate.

- Formation of 4-Chloro-N-(2-aminoethyl)piperazine : React piperazine with 2-chloroethylamine to yield 4-chloro-N-(2-aminoethyl)piperazine.

- Boc Protection : Treat 4-chloro-N-(2-aminoethyl)piperazine with N-tert-butoxycarbonyl (Boc) anhydride to obtain 4-N-(2-aminoethyl)-1-N-Boc-piperazine.

Molecular Structure Analysis

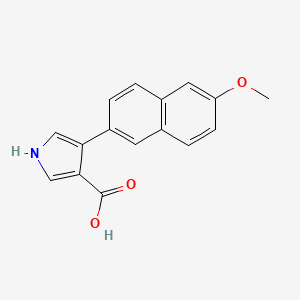

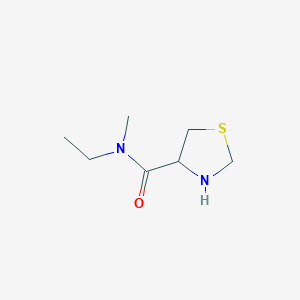

The molecular structure of Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate consists of a piperazine ring with an ethyl ester group attached to the carboxylic acid. The Boc group protects the amino group.

Chemical Reactions Analysis

This compound serves as an intermediate in organic synthesis. It can participate in various reactions, including amidation, esterification, and deprotection of the Boc group.

Physical And Chemical Properties Analysis

- Density : Predicted density is approximately 1.056 g/cm³.

- Melting Point : The compound melts in the range of 36-41°C.

- Boiling Point : Predicted boiling point is around 319.4°C.

- Flash Point : Above 198°C.

- Vapor Pressure : Very low vapor pressure at 25°C.

Aplicaciones Científicas De Investigación

Epoxy Resin Curing Agent

- Results/Outcomes :

Organic Synthesis Building Block

- Results/Outcomes :

Corrosion Inhibition Studies

- Results/Outcomes :

Biological Activity Investigations

Metal Ligand Effects on Catalysis

Surface Activation and Asphalt Additive

Safety And Hazards

- Hazard Classification : Irritant (Xi)

- Risk Statements : May cause eye, respiratory, and skin irritation.

- Safety Measures : In case of eye contact, rinse immediately with plenty of water and seek medical advice. Wear appropriate protective clothing, gloves, and goggles or a mask.

Direcciones Futuras

Research on Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate could explore its applications in drug synthesis, catalysis, or other chemical processes. Investigating its biological activity and potential therapeutic uses would be valuable.

Remember that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need more details, feel free to ask!

Propiedades

IUPAC Name |

ethyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-2-14-9(13)12-7-5-11(4-3-10)6-8-12/h2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQAWOGFJQNATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1420284.png)

![1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1420286.png)

![2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420288.png)

![2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420289.png)

![Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1420294.png)

![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)